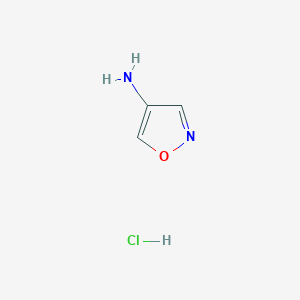

4-Aminoisoxazole hydrochloride

Vue d'ensemble

Description

4-Aminoisoxazole hydrochloride is a heterocyclic compound that features an isoxazole ring with an amino group at the fourth position and a hydrochloride salt. Isoxazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mécanisme D'action

Target of Action

4-Aminoisoxazole hydrochloride, like other isoxazole derivatives, has been found to have a wide range of biological activities and therapeutic potential It’s worth noting that isoxazole derivatives have been reported to have prominent potential as analgesics, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . For instance, some isoxazole derivatives have been reported to act as antagonists against GABA A receptor, a potential target for the treatment of epilepsy, anxiety, and sleep disorders .

Mode of Action

The biological activity of isoxazole derivatives is known to be influenced by the substitution of various groups on the isoxazole ring .

Biochemical Pathways

Given the wide range of biological activities associated with isoxazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Given the wide range of biological activities associated with isoxazole derivatives, it can be inferred that the compound could potentially have diverse molecular and cellular effects .

Action Environment

It’s worth noting that the tautomeric forms of certain aminoisoxazole derivatives can exist in solutions at a ratio that depends on the selected solvent .

Analyse Biochimique

Biochemical Properties

The nature of these interactions can vary greatly depending on the specific isoxazole derivative and the biological system in which it is studied .

Cellular Effects

Other isoxazole derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Other isoxazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminoisoxazole hydrochloride typically involves the cyclization of appropriate precursors. One common method is the condensation of hydroxylamine hydrochloride with β-diketones or their synthetic equivalents . This reaction can be catalyzed by various bases such as potassium phthalimide, sodium ascorbate, or sodium tetraborate .

Industrial Production Methods: Industrial production of this compound often employs microwave irradiation or ultrasonication to enhance reaction rates and yields . These non-classical activation methods are preferred due to their efficiency and eco-friendliness.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Aminoisoxazole hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Formation of amines.

Substitution: Introduction of different substituents on the isoxazole ring.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Often employs electrophilic reagents under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities .

Applications De Recherche Scientifique

4-Aminoisoxazole hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.

Medicine: Investigated for its analgesic, anti-inflammatory, and immunosuppressant properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparaison Avec Des Composés Similaires

Isoxazole: The parent compound with a similar ring structure.

3-Aminoisoxazole: Differing by the position of the amino group.

5-Aminoisoxazole: Another positional isomer.

Uniqueness: 4-Aminoisoxazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its isomers .

Activité Biologique

4-Aminoisoxazole hydrochloride is a heterocyclic compound that exhibits a wide range of biological activities, making it an important subject of study in medicinal chemistry and pharmacology. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is characterized by its isoxazole ring structure with an amino group at the fourth position. This compound has been extensively studied for its therapeutic potential, particularly in the fields of analgesia, anti-inflammation, antimicrobial activity, and anticancer effects.

Target Interactions

The biological activity of this compound is largely attributed to its interactions with various biological targets:

- GABA A Receptor : Exhibits antagonistic activity, potentially influencing neuronal excitability and affecting conditions like epilepsy and anxiety.

- Tubulin : Some derivatives have shown significant antimitotic activity by disrupting microtubule dynamics, which is crucial for cell division .

- Enzymatic Pathways : Isoxazole derivatives can inhibit or activate specific enzymes, leading to altered cellular functions.

Biological Activities

This compound has been associated with several biological activities:

- Analgesic and Anti-inflammatory : Demonstrated potential in reducing pain and inflammation through various biochemical pathways.

- Antimicrobial : Effective against a range of bacteria and fungi, including multidrug-resistant strains of Mycobacterium tuberculosis .

- Anticancer : Certain derivatives have shown cytotoxic effects against cancer cell lines, inhibiting growth and inducing apoptosis .

Case Studies and Experimental Data

- Antimicrobial Activity :

- Antimitotic Effects :

-

Analgesic Properties :

- Research indicated that this compound could modulate pain pathways effectively, providing a basis for its use in pain management therapies.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1,2-oxazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDLVZSIELSTBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90549978 | |

| Record name | 1,2-Oxazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108511-98-4 | |

| Record name | 4-Isoxazolamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108511-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Oxazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.